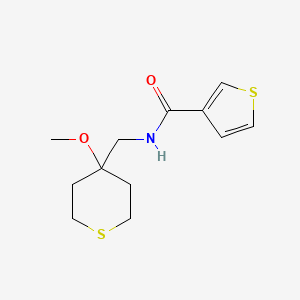

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)thiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)thiophene-3-carboxamide” is a chemical compound with the molecular formula C12H17NO2S2. It has an average mass of 271.399 Da and a monoisotopic mass of 271.070068 Da .

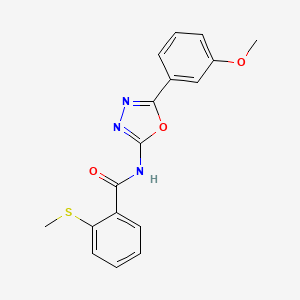

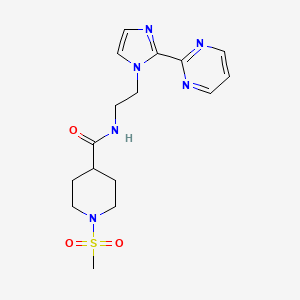

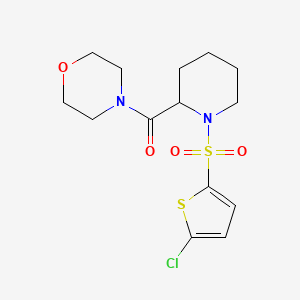

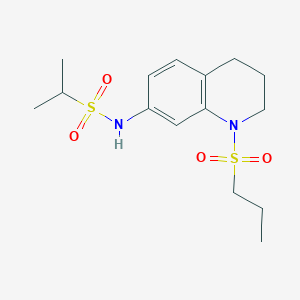

Molecular Structure Analysis

The molecular structure of “N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)thiophene-3-carboxamide” includes a thiophene ring, a carboxamide group, and a methoxytetrahydrothiopyran group .Physical And Chemical Properties Analysis

“N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)thiophene-3-carboxamide” has a density of 1.2±0.1 g/cm3, a boiling point of 472.6±35.0 °C at 760 mmHg, and a flash point of 239.6±25.9 °C. It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds. Its ACD/LogP is 1.66, and its polar surface area is 92 Å2 .Wissenschaftliche Forschungsanwendungen

Photostabilization of Poly(vinyl chloride)

Research on thiophene derivatives, such as those synthesized in the study by Balakit et al. (2015), demonstrates their utility as photostabilizers for rigid poly(vinyl chloride) (PVC). These compounds can significantly reduce the level of photodegradation in PVC films, suggesting that similar thiophene-based compounds might also offer protective benefits against UV radiation for various materials (Balakit et al., 2015).

Fluorescent Dyes and Light Emission

Compounds related to thiophene carboxamides, as explored by Witalewska et al. (2019), are used in creating fluorescent dyes with applications ranging from bioimaging to optoelectronics. These dyes exhibit color tunability and high quantum yields, highlighting the potential of thiophene-based compounds in developing advanced fluorescent materials (Witalewska et al., 2019).

Antimicrobial Activities

Thiophene-3-carboxamide derivatives have shown promising antibacterial and antifungal activities. This indicates that structurally similar compounds could be explored for their potential in developing new antimicrobial agents, which is crucial in the fight against resistant strains of bacteria and fungi (Vasu et al., 2005).

Electrophilic Substitution Reactions

The flexibility of thiophene derivatives to undergo various chemical reactions makes them valuable in synthetic organic chemistry. For instance, the intramolecular Diels–Alder reaction of N-(2-thienyl)allene carboxamides showcases the thiophene nucleus acting as a diene or a dienophile, underscoring the synthetic versatility of thiophene-based compounds (Himbert et al., 1990).

Anti-inflammatory Applications

Certain thiophene carboxamides exhibit anti-inflammatory properties, suggesting a potential application in developing novel anti-inflammatory drugs. These compounds, through their selective inhibition of cell adhesion molecules, could provide a basis for therapeutic strategies targeting various inflammatory conditions (Boschelli et al., 1995).

Polymer Science and Materials Engineering

Thiophene derivatives play a significant role in the field of conductive polymers and materials science. For example, the electrochemical synthesis of polythiophenes presents opportunities for creating materials with unique electrical properties, suitable for applications in electronics and energy storage (Dian et al., 1986).

Wirkmechanismus

Target of Action

Similar compounds have been designed to have affinity with β-secretase (bace), glycogen synthase kinase 3β (gsk3β), and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease .

Mode of Action

Similar compounds have shown to prevent amyloid beta (aβ) formation through the downregulation of app and bace levels in appswe-expressing cells . Furthermore, they reduced the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .

Biochemical Pathways

Similar compounds have shown to influence in vivo neurogenesis, oxidative and inflammatory pathways .

Result of Action

Similar compounds have shown to prevent amyloid beta (aβ) formation and reduce the levels of phosphorylated forms of tau .

Eigenschaften

IUPAC Name |

N-[(4-methoxythian-4-yl)methyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S2/c1-15-12(3-6-16-7-4-12)9-13-11(14)10-2-5-17-8-10/h2,5,8H,3-4,6-7,9H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRUSSZAHSPKYPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCSCC1)CNC(=O)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)thiophene-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxamide](/img/structure/B2969891.png)

![(7-{[(4-Bromophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2969893.png)

![N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]-3-methylbutanamide](/img/structure/B2969895.png)

![N-[2-[[2-[Cyclohexyl(methyl)amino]-2-oxoethyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2969899.png)

![Ethyl-4-[(chlorosulfonyl)methyl]-4-fluorocyclohexane-1-carboxylate](/img/structure/B2969903.png)

![1-(4-chlorobenzyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2969906.png)

![N-butyl-N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2969907.png)